molecular formula C19H15ClFN3O2S B2605904 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007194-52-6

2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2605904
CAS No.: 1007194-52-6
M. Wt: 403.86
InChI Key: OMTJVGLOWKOLMA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. This complex molecule is built around a dihydrothieno[3,4-c]pyrazole core, a privileged scaffold frequently investigated for its potential to interact with biological targets. The structure is further elaborated with an o-tolyl substituent and a benzamide group bearing chloro and fluoro electron-withdrawing groups, fine-tuning the molecule's electronic properties and binding characteristics. The S,S-dioxide (sulfone) moiety on the thiophene ring is a key feature that can enhance metabolic stability and influence pharmacokinetic properties. The primary research applications for this compound are likely in the areas of kinase inhibition and the development of anticancer or anti-thrombotic agents. This is supported by patents detailing similar pyrazolyl-dihydrothienopyrazole derivatives as potent inhibitors of protein kinases, such as TRK (Tropomyosin receptor kinase), which are important targets in oncology . Furthermore, structurally related pyrazole derivatives have been described as anti-platelet and anti-thrombotic agents, acting as P2Y purinoceptor 1 antagonists . The presence of both the thiophene and pyrazole rings, which are recognized as biologically active scaffolds, underscores its potential utility in probing signal transduction pathways and cellular proliferation mechanisms . Researchers can utilize this high-purity compound as a key intermediate in synthetic routes, a building block for constructing more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic possibilities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-11-5-2-3-8-16(11)24-18(12-9-27(26)10-15(12)23-24)22-19(25)17-13(20)6-4-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTJVGLOWKOLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted benzamides and thieno[3,4-c]pyrazole derivatives. Key steps in the synthesis may involve:

    Nitration and Halogenation: Introduction of chloro and fluoro groups through nitration and halogenation reactions.

    Cyclization: Formation of the thieno[3,4-c]pyrazole ring system through cyclization reactions.

    Oxidation: Introduction of the oxido group via oxidation reactions.

    Amidation: Formation of the benzamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the oxido group or to modify the aromatic rings.

    Substitution: Halogen groups (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(5-oxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific substitution pattern and the presence of multiple functional groups

Biological Activity

The compound 2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to a class of thienopyrazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Chlorine and Fluorine Substituents : The presence of these halogens may enhance the lipophilicity and biological activity.
  • Thieno[3,4-c]pyrazole Core : This bicyclic structure is known for its pharmacological significance.
  • Benzamide Moiety : This functional group is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Antioxidant Activity

Research has indicated that thienopyrazole compounds exhibit significant antioxidant properties. For instance, studies on related thienopyrazole derivatives demonstrated their ability to mitigate oxidative stress in biological systems. These compounds were shown to protect erythrocytes from damage caused by toxic agents like 4-nonylphenol, suggesting a potential application in preventing oxidative damage in aquatic species such as Clarias gariepinus .

Anticancer Properties

Thienopyrazoles have been explored for their anticancer potential. A series of studies have reported that certain thienopyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This is particularly relevant for compounds targeting specific kinases involved in tumor growth .

Antimicrobial Activity

The antimicrobial efficacy of thienopyrazole derivatives has been documented in several studies. These compounds have shown activity against a range of pathogens, indicating their potential as antimicrobial agents. The exact mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Research Findings and Case Studies

Study Findings Biological Activity
Study 1Demonstrated antioxidant activity against oxidative stress in fish erythrocytes.Antioxidant
Study 2Reported inhibition of cancer cell proliferation in vitro.Anticancer
Study 3Showed significant antimicrobial effects against various bacterial strains.Antimicrobial

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound may act as a free radical scavenger, reducing oxidative stress.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Cell Cycle Modulation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

Q & A

Q. How to integrate computational and experimental data for validation?

  • Answer :
  • MD simulations : Run 100-ns trajectories to validate docking poses against experimental IC₅₀ values .
  • QSAR models : Train models with experimental bioactivity data and descriptors (e.g., logP, polar surface area) .
  • Machine learning : Apply Random Forest or ANN to predict synthetic feasibility of designed analogues .

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